2,2,5-Trimethyl-5-nitro-1,3-dioxane
Description
Contextualization of 1,3-Dioxane (B1201747) Chemistry in Contemporary Organic Synthesis
The 1,3-dioxane ring system is a fundamental six-membered cyclic acetal (B89532) that plays a crucial role in modern organic synthesis. thieme-connect.de Primarily, 1,3-dioxanes are employed as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.dewikipedia.org This protective function is vital in multistep syntheses where specific functional groups must be shielded from reaction conditions while other parts of the molecule are modified. The formation of a 1,3-dioxane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol. wikipedia.orgorganic-chemistry.org
These cyclic acetals are valued for their stability under a wide range of conditions, including basic, oxidative, and reductive environments. thieme-connect.de However, they are readily cleaved under acidic conditions, allowing for the deprotection of the carbonyl or diol functionality when desired. thieme-connect.deorganic-chemistry.org Beyond their role as protecting groups, the 1,3-dioxane framework is also a structural motif found in various natural products. thieme-connect.de The conformational behavior of 1,3-dioxanes has been extensively studied, with the chair conformation being the most stable, similar to cyclohexane (B81311). thieme-connect.de
Academic Importance of Nitro-Substituted Cyclic Acetals
The introduction of a nitro group onto a cyclic acetal scaffold, such as in 2,2,5-trimethyl-5-nitro-1,3-dioxane, imparts a rich chemical reactivity that is of significant academic interest. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. sci-hub.se This property dramatically influences the acidity of adjacent C-H bonds and activates the molecule towards various nucleophilic reactions.
Nitro-substituted acetals can be seen as precursors to a variety of other functional groups. For instance, the nitro group can be reduced to an amine, which is a cornerstone transformation in the synthesis of pharmaceuticals and other biologically active compounds. Furthermore, the chemistry of nitro compounds includes important carbon-carbon bond-forming reactions such as the Henry (nitro-aldol) reaction and Michael additions. sci-hub.se The presence of the nitro group within a cyclic acetal structure offers the potential for stereocontrolled transformations, leveraging the conformational rigidity of the dioxane ring.
Unique Structural Features and Research Potential of the this compound Scaffold
The this compound molecule possesses a distinct set of structural features that make it a compelling target for research. The 1,3-dioxane ring is expected to adopt a chair conformation, with the substituents at the C2, C5 positions having specific axial or equatorial preferences. thieme-connect.de The presence of two methyl groups at the C2 position (a ketal derived from acetone) and a methyl and a nitro group at the C5 position creates a sterically hindered environment.
The key structural aspects and their research implications are summarized below:
Stereochemistry: The C5 carbon is a quaternary stereocenter, which, if the synthesis allows for enantiocontrol, could make this compound a chiral building block.
Conformational Bias: The bulky gem-dimethyl group at C2 and the substituents at C5 will influence the conformational equilibrium of the dioxane ring, which in turn can direct the stereochemical outcome of reactions at or near the ring.
These features suggest potential applications in the development of new synthetic methodologies, in the study of conformational analysis, and as a precursor to novel, highly functionalized molecules.
Scope and Objectives of Research on this compound
The primary objectives for research on this compound would be to explore its synthesis, characterization, and reactivity. Key research goals would include:
Development of an Efficient Synthesis: Establishing a reliable and high-yielding synthetic route to this compound is the first critical step. This would likely involve the acetalization of 2-methyl-2-nitro-1,3-propanediol (B193712).
Spectroscopic and Structural Characterization: A thorough characterization using techniques such as NMR spectroscopy (¹H, ¹³C), IR spectroscopy, mass spectrometry, and potentially X-ray crystallography would be necessary to confirm the structure and understand its conformational preferences. researchgate.net
Exploration of Reactivity: Investigating the chemical transformations of the nitro group in this sterically defined environment would be a major focus. This could include reduction to the corresponding amine or other transformations.
Potential as a Synthetic Intermediate: Evaluating the utility of this compound and its derivatives as building blocks for the synthesis of more complex molecules.
The following data tables provide detailed information on the properties and expected spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₄ |
| Molecular Weight | 175.18 g/mol |
| Appearance | Expected to be a colorless solid or oil |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.5 - 4.0 | AB quartet | 4H | -O-CH₂- (axial and equatorial protons at C4 and C6) |
| ~1.6 | Singlet | 3H | -C(NO₂)-CH₃ (at C5) |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~100 | C2 (ketal carbon) |
| ~90 | C5 (quaternary carbon with nitro group) |
| ~70 | C4 and C6 (methylene carbons) |
| ~25 | C2-CH₃ (gem-dimethyl carbons) |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Dioxane |
| Cyclohexane |
| 2-Methyl-2-nitro-1,3-propanediol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4064-93-1 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,2,5-trimethyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C7H13NO4/c1-6(2)11-4-7(3,5-12-6)8(9)10/h4-5H2,1-3H3 |
InChI Key |
NDRKIYYXYJRZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,2,5 Trimethyl 5 Nitro 1,3 Dioxane and Its Analogs
Established Routes for 1,3-Dioxane (B1201747) Synthesis
The formation of the 1,3-dioxane ring is a cornerstone of the synthesis of the target compound. This is typically achieved through the condensation of a 1,3-diol with a carbonyl compound.
Condensation Reactions of 1,3-Diols with Carbonyl Compounds
The most direct and widely employed method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone. This reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, the water formed during the reaction is typically removed. A common technique is azeotropic distillation using a Dean-Stark apparatus, often with a solvent like benzene (B151609) or toluene. google.com
For the synthesis of the 2,2-dimethyl substituted dioxane ring present in the target molecule, acetone (B3395972) or an acetone equivalent is used as the carbonyl source. The general reaction is illustrated below:
R1, R2 = H, alkyl, etc.
A general scheme for the formation of a 2,2-dimethyl-1,3-dioxane (B13969650) from a 1,3-diol and acetone.
The choice of the 1,3-diol is critical as it determines the substituents at the C5 position of the resulting dioxane ring.
Catalytic Approaches in 1,3-Dioxane Formation
Various acid catalysts are employed to facilitate the condensation reaction. These can be Brønsted acids, such as p-toluenesulfonic acid, or Lewis acids. The selection of the catalyst can influence the reaction rate and yield.
An alternative and efficient method involves the use of 2,2-dimethoxypropane (B42991) (DMP). nih.govwikipedia.orgchemicalbook.com DMP serves a dual purpose: it acts as a source of the acetone acetal (B89532) and as a water scavenger. The reaction of a 1,3-diol with DMP in the presence of a catalytic amount of acid, such as p-toluenesulfonic acid, leads to the formation of the 2,2-dimethyl-1,3-dioxane. nih.gov The methanol (B129727) and acetone byproducts are volatile and can be readily removed, driving the equilibrium towards the desired product. chemicalbook.com This method is often preferred due to its mild reaction conditions and high efficiency.
| Catalyst/Reagent | Carbonyl Source | Key Features |
| p-Toluenesulfonic acid | Acetone | Requires azeotropic removal of water. google.com |
| 2,2-Dimethoxypropane / p-Toluenesulfonic acid | Acetone (from DMP) | Acts as a water scavenger, mild conditions. nih.govchemicalbook.com |
| Polyphosphoric acid | Paraformaldehyde | Used for the synthesis of 5-bromo-5-nitro-1,3-dioxane (B1667936). cir-safety.org |
| Aqueous Sulfuric Acid | Paraformaldehyde | Used for the synthesis of 5-bromo-5-nitro-1,3-dioxane in the absence of organic solvents. google.com |
Specific Synthesis of Nitro-Substituted 1,3-Dioxanes
The introduction of the nitro group is a key challenge in the synthesis of the target compound. This can be achieved either by nitrating a pre-formed dioxane ring or by using a nitro-containing precursor in the condensation step.
Introduction of the Nitro Group into the 1,3-Dioxane Ring
Direct nitration of a 2,2,5-trimethyl-1,3-dioxane is a potential route, though it can be challenging due to the sensitivity of the acetal group to strong acidic nitrating conditions. Milder nitrating agents might be required to avoid decomposition of the dioxane ring. While specific methods for the direct nitration of this particular substrate are not extensively documented, analogous reactions on similar heterocyclic systems suggest that careful control of reaction conditions is paramount.
Direct Synthesis of 2,2,5-Trimethyl-5-nitro-1,3-Dioxane Precursors
A more common and controlled approach involves the synthesis of a precursor that already contains the necessary nitro and methyl groups at the C5 position. The key precursor for the synthesis of this compound is 2-methyl-2-nitro-1,3-propanediol (B193712) . sigmaaldrich.comnih.govepa.gov
This nitro-diol can be synthesized via a base-catalyzed Henry reaction (nitroaldol reaction) between nitroethane and two equivalents of formaldehyde. sigmaaldrich.com
Synthesis of 2-methyl-2-nitro-1,3-propanediol via the Henry reaction.
Once the 2-methyl-2-nitro-1,3-propanediol is obtained, it can be condensed with acetone or 2,2-dimethoxypropane under acidic catalysis to form the desired this compound. This approach offers better control over the regiochemistry of the final product.
| Precursor 1 | Precursor 2 | Reaction Type | Product |
| Nitroethane | Formaldehyde | Henry Reaction | 2-Methyl-2-nitro-1,3-propanediol |
| 2-Methyl-2-nitro-1,3-propanediol | Acetone / 2,2-Dimethoxypropane | Acetalization | This compound |
Synthetic Routes to 5-(Hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane as a Key Intermediate
A structurally related and important intermediate is 5-(hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane. This compound can be synthesized from 2-nitro-1,3-propanediol, which in turn is prepared from nitromethane (B149229) and formaldehyde. The resulting diol is then protected as its acetonide by reacting with acetone or 2,2-dimethoxypropane. A patent describes the synthesis of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane with an 88% yield. googleapis.com This intermediate can be a precursor to other functionalized 5-nitro-1,3-dioxanes.
Advanced Synthetic Transformations Involving the this compound Core
Advanced synthetic strategies for constructing and modifying the this compound scaffold are geared towards achieving high levels of stereocontrol and maximizing efficiency through streamlined reaction sequences.
Achieving stereocontrol is paramount when synthesizing complex chiral molecules. For analogs of the this compound core, stereoselective reactions are employed to control the spatial arrangement of substituents. A notable example involves the stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones. nih.gov In these reactions, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones can react with electrophiles like methyl α-(bromomethyl)acrylate to yield bridged 2,4-dioxabicyclo[3.3.1]nonane systems with complete stereocontrol. nih.gov
The stereochemical outcome is dictated by steric and stereoelectronic interactions within a boat-like conformation of the 1,3-dioxane ring during the reaction. nih.gov This conformation directs the incoming electrophile to a specific face of the molecule. A subsequent kinetic protonation step establishes the stereochemistry of a newly formed stereocenter, for instance, setting an axial ester group on the resulting cyclohexanone (B45756) ring. nih.gov This level of control is crucial for building complex, highly oxygenated cyclohexane (B81311) rings found in natural products. nih.gov While this example doesn't directly produce this compound, the principles of using the rigid dioxane core to direct stereochemistry are directly applicable to its analogs.
Table 1: Stereoselective α,α'-Annelation of a 1,3-Dioxan-5-one Derivative
| Reactant 1 | Reactant 2 | Product | Key Feature | Ref |
| Pyrrolidine enamine of a 1,3-dioxan-5-one | Methyl α-(bromomethyl)acrylate | Bridged 2,4-dioxabicyclo[3.3.1]nonane | Complete stereocontrol at multiple centers | nih.gov |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single reaction vessel. nih.govgrafiati.com This approach offers significant advantages, including reduced waste, time, and cost, by eliminating the need to isolate and purify intermediate products. nih.gov MCRs are particularly powerful for the synthesis of heterocyclic compounds. nih.govekb.eg
For the synthesis of the this compound core, a hypothetical MCR could involve the condensation of 2-nitropropane, acetone, and 1,3-dihydroxy-2-methyl-2-propanol. More broadly, MCRs have been successfully used to synthesize various nitro-containing and heterocyclic compounds. For instance, the one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates proceeds efficiently under catalyst-free conditions. nih.gov This reaction involves the in situ formation of a thiourea, which then reacts with the nitroepoxide in a cascade of ring-opening, cyclization, and dehydration steps. nih.gov Similarly, three-component ring transformations (TCRT) using dinitropyridone, a ketone, and a nitrogen source can produce complex nitropyridines and nitroanilines, demonstrating the utility of MCRs in assembling molecules with nitro functionality. mdpi.com These examples highlight the potential of MCR strategies for the efficient assembly of the this compound framework and its analogs.
Optimization of Reaction Conditions and Yields in 1,3-Dioxane Synthesis
The synthesis of 1,3-dioxanes, typically through the acetalization of a carbonyl compound with a 1,3-diol, is an equilibrium-driven process. Therefore, optimizing reaction conditions is critical to maximize product yields. Key parameters for optimization include the choice of catalyst, method of water removal, solvent, and temperature.
Catalysts: A wide range of acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) being one of the most common. thieme-connect.denih.gov Other acids such as sulfuric acid and trifluoroacetic acid are also used. thieme-connect.de In some cases, specific transformations may require metal catalysts, such as the use of Copper(I) iodide (CuI) with a 2,2-bipyridine ligand for certain cycloisomerization reactions leading to complex heterocyclic systems. acs.org Basic catalysts like piperidine (B6355638) are also utilized, particularly in Knoevenagel-type condensations that can precede dioxane formation. clockss.org
Water Removal: To drive the reaction equilibrium toward the formation of the 1,3-dioxane, the water produced during the reaction must be removed. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene or toluene. thieme-connect.de Alternatively, chemical water scavengers can be added directly to the reaction mixture. Ortho esters, such as triethyl orthoformate or trimethyl orthoformate, are highly effective as they react with water to form an ester and an alcohol, thereby shifting the equilibrium. thieme-connect.de
Solvents and Temperature: The choice of solvent can significantly influence reaction rates and yields. Common solvents include dichloromethane, benzene, toluene, and 1,4-dioxane. thieme-connect.denih.govacs.org The optimal temperature is highly dependent on the specific reactants and catalyst system. For example, some reactions proceed efficiently at room temperature, while others require heating to reflux. thieme-connect.denih.gov A systematic study of reaction conditions, as shown in the table below for a copper-catalyzed cycloisomerization, demonstrates how varying the catalyst, ligand, solvent, and temperature can be used to fine-tune the reaction for optimal yield and time. acs.org For instance, while a 95% yield could be achieved at 80°C, the reaction time was significantly longer than at 100°C. acs.org
Table 2: Optimization of Reaction Conditions for a Copper-Catalyzed Cycloisomerization
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| Cu(OTf)₂ (20) | L2 (20) | 1,4-Dioxane | 100 | 25 | 93 | acs.org |
| CuI (20) | L2 (20) | 1,4-Dioxane | 100 | 24 | 95 | acs.org |
| CuI (20) | L2 (20) | Toluene | 100 | 24 | 75 | acs.org |
| CuI (20) | L2 (20) | MeCN | 100 | 24 | 68 | acs.org |
| CuI (20) | L2 (20) | 1,4-Dioxane | 80 | 31 | 95 | acs.org |
| CuI (20) | L2 (20) | 1,4-Dioxane | 40 | 48 | 28 | acs.org |
| CuI (10) | L2 (10) | 1,4-Dioxane | 100 | 48 | 94 | acs.org |
L2 refers to 2,2-bipyridine. Data adapted from a study on chromeno[4,3-b]pyrroles. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques for 2,2,5 Trimethyl 5 Nitro 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment
NMR spectroscopy is a cornerstone for the structural analysis of 2,2,5-trimethyl-5-nitro-1,3-dioxane, offering precise information about the chemical environment of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to its methyl and methylene (B1212753) protons. Based on data from analogous compounds like 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the dioxane ring protons are expected to show characteristic chemical shifts. In a typical chair conformation, the axial and equatorial protons at the C4 and C6 positions would be non-equivalent, leading to separate signals.
The presence of the electron-withdrawing nitro group at the C5 position is anticipated to deshield the neighboring protons, causing a downfield shift in their resonance frequencies compared to the unsubstituted analogue. The three methyl groups at C2 (gem-dimethyl) and C5 would each produce a singlet, with their exact chemical shifts influenced by their spatial orientation and proximity to the nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C2-CH₃ (gem-dimethyl) | ~1.4 | s |
| C5-CH₃ | ~1.5-1.7 | s |
| C4/C6-H (axial) | ~3.8-4.2 | d |
| C4/C6-H (equatorial) | ~4.2-4.6 | d |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Ring and Substituent Analysis
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. Analysis of related structures, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, where the C5 carbon appears at approximately 41.82 ppm, suggests the chemical shifts for the dioxane ring carbons. chemicalbook.com
The quaternary carbon at C2, bearing two methyl groups, is typically observed around 98-100 ppm. The methylene carbons of the dioxane ring (C4 and C6) would resonate in the range of 60-70 ppm. The C5 carbon, directly attached to the nitro group, is expected to be significantly deshielded and appear further downfield. The methyl carbons will have characteristic shifts in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~98-100 |
| C4/C6 | ~65-70 |
| C5 | ~85-95 |
| C2-(CH₃)₂ | ~20-25 |
| C5-CH₃ | ~18-22 |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling between the axial and equatorial protons on the C4 and C6 carbons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to confirm the stereochemical arrangement of the substituents, particularly the orientation of the methyl and nitro groups on the C5 carbon relative to the dioxane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular ion peak (M+) would confirm the compound's molecular formula. The fragmentation of nitroalkanes in mass spectrometry often involves the loss of the nitro group (NO₂) or related fragments. researchgate.netmiamioh.edu
Common fragmentation pathways for this compound are expected to include the loss of the nitro group (a mass loss of 46 amu) and subsequent cleavage of the dioxane ring. The stability of the resulting carbocations will dictate the major fragmentation routes. For instance, cleavage adjacent to the oxygen atoms is a common fragmentation pattern for dioxanes. docbrown.info The presence of the gem-dimethyl group at C2 can also lead to characteristic fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent IR bands would be associated with the nitro group and the C-O bonds of the dioxane ring.
Nitroalkanes typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond. nih.govpitt.edu These are expected in the regions of 1550-1530 cm⁻¹ (asymmetric) and 1380-1360 cm⁻¹ (symmetric). The C-O stretching vibrations of the dioxane ether linkages will appear as strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and methylene groups will also be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1530 |
| Nitro (NO₂) | Symmetric Stretch | 1380 - 1360 |
| Ether (C-O-C) | Stretch | 1200 - 1000 |
| Alkane (C-H) | Stretch | 2990 - 2850 |
| Alkane (C-H) | Bend | 1470 - 1365 |
X-ray Crystallography for Solid-State Structural Determination of Analogues
While a crystal structure for this compound itself is not reported in the provided context, X-ray crystallography data for analogous compounds, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, provides crucial insights into the solid-state conformation of the dioxane ring system. chemicalbook.com
Studies on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid reveal that the 1,3-dioxane (B1201747) ring adopts a chair conformation. In this analogue, the carboxyl group is found in an equatorial position. By analogy, it is expected that in this compound, the bulky nitro group would also preferentially occupy an equatorial position to minimize steric strain, with the C5-methyl group in an axial orientation. The gem-dimethyl groups at C2 would have one methyl group in an axial and the other in an equatorial position. The precise bond lengths, bond angles, and torsional angles determined from X-ray crystallography of such analogues are essential for building accurate molecular models and understanding the conformational preferences of the target compound.
Correlation of Spectroscopic Data with Predicted Structures
The molecular structure of this compound is characterized by a six-membered 1,3-dioxane ring. This ring is substituted with two methyl groups at the C2 position, a methyl group at the C5 position, and a nitro group, also at the C5 position. The spectroscopic data obtained from various analytical techniques are expected to be in full agreement with this predicted structure. The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key insights into its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Methyl Protons (C2 and C5): The two methyl groups at the C2 position are chemically equivalent and are expected to produce a single, sharp signal. The methyl group at the C5 position is in a different chemical environment and will therefore resonate at a different frequency.
Methylene Protons (C4 and C6): The four protons on the C4 and C6 carbons of the dioxane ring are diastereotopic due to the chiral center at C5. This will result in four distinct signals, likely appearing as complex multiplets.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C2-(CH₃)₂ | ~1.4 | Singlet |
| C5-CH₃ | ~1.6 | Singlet |
| C4/C6-H (axial) | ~3.8 - 4.2 | Multiplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.
Methyl Carbons: The carbons of the three methyl groups will appear in the upfield region of the spectrum.
Ring Carbons: The C2, C4, C5, and C6 carbons of the dioxane ring will have characteristic chemical shifts. The presence of the electronegative oxygen and nitro groups will shift these signals downfield.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2-(C H₃)₂ | ~25 |
| C5-C H₃ | ~20 |
-C 2- | ~100 | | C 4/ C 6 | ~70 | | C 5 | ~90 |
The predicted NMR data is consistent with studies on structurally similar compounds, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, where the dioxane ring and methyl group signals appear in comparable regions nih.govresearchgate.net.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-O bonds of the dioxane ring, and C-H bonds of the alkyl groups.
Predicted IR Absorption Bands
| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Nitro (NO₂) | ~1550 and ~1350 | Asymmetric and Symmetric Stretching |
| C-O (Ether) | ~1200 - 1000 | Stretching |
The presence of strong absorption bands in the regions of 1550 cm⁻¹ and 1350 cm⁻¹ would be a clear indicator of the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group, methyl groups, and cleavage of the dioxane ring.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of Nitro Group |
Structural Elucidation from Crystal Data of Analogues
Conformational Analysis and Dynamic Stereochemistry of 2,2,5 Trimethyl 5 Nitro 1,3 Dioxane
Fundamental Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring, a heterocyclic analog of cyclohexane (B81311), exhibits a set of conformational preferences that form the basis for understanding its substituted derivatives.
Twist-Boat and Half-Chair Conformers
While the chair conformation is the most stable, other, higher-energy conformers such as the twist-boat and half-chair also exist on the potential energy surface. The twist-boat conformation is generally more stable than the pure boat form because it alleviates the steric repulsion between the "flagpole" substituents. masterorganicchemistry.comnih.gov The half-chair conformation often represents a transition state in the interconversion between chair and twist-boat forms. nih.gov For some substituted 1,3-dioxanes, particularly those with bulky groups that would lead to significant diaxial interactions in a chair conformation, the twist-boat form can become a more significantly populated conformer. nih.govconsensus.app Studies on related compounds like 5-bromo-5-nitro-1,3-dioxane (B1667936) have identified both chair and 2,5-twist conformers as minima on the potential energy surface. researchgate.netresearchgate.net
Steric and Electronic Effects of 2,2,5-Trimethyl Substituents on Ring Conformation
The introduction of three methyl groups at the C2 and C5 positions of the 1,3-dioxane ring significantly influences its conformational equilibrium. A computational analysis of 2,2,5-trimethyl-1,3-dioxane has revealed the presence of both chair and 2,5-twist conformers. researchgate.net
The two methyl groups at the C2 position (a gem-dimethyl group) introduce steric bulk. In a chair conformation, one of these methyl groups will be in a pseudo-axial position and the other in a pseudo-equatorial position. The methyl group at C5 can be either axial or equatorial. The steric interactions between these methyl groups, particularly 1,3-diaxial interactions, play a crucial role in determining the most stable conformation.
In the closely related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, X-ray crystallography has shown that the ring adopts an approximate chair conformation. In this structure, the C5-methyl group is in an equatorial position, while the larger carboxylic acid group also occupies an equatorial site, minimizing steric strain. This suggests a strong preference for placing substituents at the C5 position in an equatorial orientation to avoid unfavorable steric interactions with the axial groups at C4 and C6.
Influence of the 5-Nitro Group on Conformational Equilibrium
The presence of a nitro group at the C5 position introduces both steric and electronic effects that further shape the conformational landscape of the 1,3-dioxane ring.
Axial versus Equatorial Nitro Group Preferences
The conformational preference of a substituent is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers. For a nitro group on a cyclohexane ring, the A-value indicates a preference for the equatorial position to avoid 1,3-diaxial interactions.
However, in the case of 5-substituted 1,3-dioxanes, the situation can be more complex. Computational studies on 5-bromo-5-nitro-1,3-dioxane have surprisingly revealed that the global minimum on the potential energy surface corresponds to the chair conformer with an axial nitro group. researchgate.netresearchgate.net This preference for the axial position is counterintuitive from a purely steric standpoint and suggests that electronic effects may play a dominant role. The electrostatic repulsion between the electronegative oxygen atoms of the dioxane ring and the oxygen atoms of the equatorial nitro group could destabilize the equatorial conformation, making the axial orientation more favorable.
For 2,2,5-trimethyl-5-nitro-1,3-dioxane, the conformational equilibrium will be a balance between the steric bulk of the methyl groups favoring equatorial positions and the potential electronic preference of the nitro group for the axial position. The presence of the gem-dimethyl group at C2 further complicates this by introducing additional steric interactions that could influence the preference at C5.
Anomeric Effects in 1,3-Dioxanes
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to prefer the axial orientation, despite the steric hindrance this may cause. semanticscholar.org This effect is typically most pronounced for substituents at the C2 position in 1,3-dioxanes. semanticscholar.org
While the classic anomeric effect relates to substituents at C2, C4, or C6, related stereoelectronic interactions can also influence the conformational preferences of substituents at C5. These can include hyperconjugative interactions between the lone pairs of the ring oxygen atoms and the antibonding orbitals of the C-C or C-substituent bonds at C5. For instance, a "homoanomeric" interaction, involving the overlap of a p-type lone pair on an oxygen atom with the σ* orbital of a C-H bond at C5, has been proposed to explain certain conformational behaviors in 1,3-dioxanes. The electron-withdrawing nature of the nitro group in this compound would significantly influence the energy of these orbitals and thus the magnitude of any such stabilizing or destabilizing stereoelectronic interactions.
Conformational Interconversion Pathways and Energy Barriers
The 1,3-dioxane ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. For substituted 1,3-dioxanes, the interplay of various conformers and the energy required to convert between them is a key area of study. While direct experimental data on the conformational interconversion pathways and energy barriers for this compound is limited, valuable insights can be drawn from computational studies on closely related compounds, such as 5-bromo-5-nitro-1,3-dioxane and other 5-substituted 1,3-dioxanes. researchgate.netresearchgate.net
Computational analyses, using methods like HF/pVDZ, hybrid DFT PBE/3ξ, and RI-MP2/λ2, have been performed on similar 1,3-dioxane systems. researchgate.net These studies reveal that the potential energy surface of these molecules typically features minima corresponding to chair and 2,5-twist conformers. researchgate.net For 5-bromo-5-nitro-1,3-dioxane, the global energy minimum is the chair conformer with the nitro group in an axial position. researchgate.netjournal-vniispk.ru Two other energy minima have been identified as a chair conformer with an equatorial nitro group and a 2,5-twist conformation. researchgate.netjournal-vniispk.ru
The interconversion between the two chair forms (chair-chair inversion) is proposed to proceed through an intermediate 2,5-twist conformer. researchgate.net The transition states along this pathway have been identified through computational simulations. researchgate.net For 5,5-dinitro-1,3-dioxane, a similar inversion route through a 2,5-twist intermediate has been suggested. researchgate.net It is reasonable to infer that this compound follows a comparable pathway. The presence of the gem-dimethyl group at the 2-position and the methyl and nitro groups at the 5-position will influence the relative energies of the conformers and the heights of the energy barriers for interconversion.
The preference for an axial orientation of the nitro group in 5-bromo-5-nitro-1,3-dioxane is attributed to dipole-dipole interactions between the axial substituent and the heteroatoms of the ring. researchgate.net A similar effect would be expected in this compound.
Table 1: Calculated Conformational Parameters for Related 1,3-Dioxane Derivatives
| Compound | Method | Conformers Identified | Global Minimum |
| 5-bromo-5-nitro-1,3-dioxane | HF/pVDZ, DFT PBE/3ξ, RI-MP2/λ2 | Chair (axial NO2), Chair (equatorial NO2), 2,5-Twist | Chair (axial NO2) researchgate.netjournal-vniispk.ru |
| 2,2-dimethyl-1,3-dioxane (B13969650) | HF/pVDZ, DFT PBE/3ξ, RI-MP2/λ2 | Chair, 2,5-Twist | Not specified in abstract researchgate.net |
| 2,2,5-trimethyl-1,3-dioxane | HF/pVDZ, DFT PBE/3ξ, RI-MP2/λ2 | Chair, 2,5-Twist | Not specified in abstract researchgate.net |
This table is based on computational studies of related compounds and provides an inferred model for the conformational behavior of this compound.
Solvent Effects on Conformational Dynamics
The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent can stabilize or destabilize different conformers to varying extents, thereby shifting the equilibrium.
For 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, a related compound, the conformational equilibrium between chair conformers with axial and equatorial hydroxymethyl groups and a 2,5-twist structure is solvent-dependent. researchgate.net In non-polar solvents like benzene (B151609) and polar aprotic solvents like DMSO, the chair conformer with the equatorial hydroxymethyl group is predominant. researchgate.net Conversely, in the gas phase and in protic solvents like water, as well as in chloroform, the conformer with the axial hydroxymethyl group is favored. researchgate.net These findings were supported by both calculations and two-dimensional NMR spectroscopy. researchgate.net
While the nitro group in this compound is not a hydrogen bond donor, its polar nature suggests that the conformational equilibrium will be sensitive to the solvent environment. It is plausible that polar solvents would stabilize the conformer with the larger dipole moment. The specific effects of different solvents on the conformational dynamics of this compound would require dedicated experimental or computational investigation. The study of related compounds, however, underscores the importance of considering the solvent when analyzing the conformational preferences of this molecule.
Analysis of Hydrogen Bonding and its Role in Solid-State Conformation
In the solid state, the conformation of a molecule is locked into a specific arrangement within the crystal lattice. This solid-state conformation is often influenced by intermolecular interactions, particularly hydrogen bonding.
Crucially, the crystal structure reveals a network of hydrogen bonds. O—H⋯O hydrogen bonds form chains of molecules, which are then linked into a three-dimensional network by weaker C—H⋯O hydrogen bonds. nih.gov This extensive hydrogen bonding network plays a significant role in stabilizing the observed conformation in the crystal lattice.
For this compound, while it lacks the strong O-H donor of the carboxylic acid, the oxygen atoms of the nitro group and the dioxane ring can act as hydrogen bond acceptors. Therefore, in the presence of suitable hydrogen bond donors or even through weaker C-H···O interactions, hydrogen bonding could play a role in its solid-state packing and conformation. The specific details of such interactions would need to be determined through X-ray crystallographic analysis of this compound.
Theoretical and Computational Investigations on 2,2,5 Trimethyl 5 Nitro 1,3 Dioxane
Quantum Chemical Methodologies for Conformational Analysis
The conformational landscape of 2,2,5-trimethyl-5-nitro-1,3-dioxane and related 1,3-dioxane (B1201747) derivatives is primarily explored through a variety of quantum chemical methodologies. These computational techniques provide insights into the geometric and energetic properties of different conformers, which are crucial for understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the conformational analysis of 1,3-dioxane systems due to its balance of computational cost and accuracy. researchgate.netresearchgate.net Various functionals, such as B3LYP, PBE0, M06-2X, and ωB97X-D, paired with basis sets like 6-311++G(d,p), are commonly used. researchgate.netusc.edu.coresearchgate.net DFT calculations have been instrumental in studying the thermal decomposition mechanisms of 5-nitro-5-R-1,3-dioxanes (where R can be H, Br, or CH₃). usc.edu.coresearchgate.net These studies indicate that the choice of functional can influence the predicted kinetic and thermodynamic data. usc.edu.co For example, a comparative analysis of 2,2-dimethyl- and 2,2,5-trimethyl-1,3-dioxanes was performed using the hybrid DFT PBE/3ξ method, which helped in identifying chair and 2,5-twist conformers. researchgate.net
Møller-Plesset Perturbation Theory (MP2) Approaches
Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a higher level of theory by incorporating electron correlation effects. The RI-MP2/λ2 method, for instance, has been used in the conformational analysis of 5-bromo-5-nitro-1,3-dioxane (B1667936). researchgate.netjournal-vniispk.ru MP2 calculations, often performed on geometries optimized at the HF or DFT level (e.g., MP2/6-31G(d)//HF/6-31G(d)), provide more refined energy predictions. researchgate.net These approaches are valuable for confirming the stability of conformers and for studying systems where electron correlation plays a significant role. researchgate.net
Potential Energy Surface Mapping and Global/Local Minima Identification
The exploration of the potential energy surface (PES) is a critical step in understanding the conformational behavior of this compound and its analogs. By mapping the PES, researchers can identify all possible stable conformations (local minima) and the most stable conformation (global minimum).
For related 5-substituted 1,3-dioxanes, computational studies have revealed that the global minimum on the PES often corresponds to a chair conformer. researchgate.netjournal-vniispk.ruconsensus.app For example, in 5-bromo-5-nitro-1,3-dioxane, the chair conformer with an axial nitro group was identified as the global minimum. researchgate.netjournal-vniispk.ruconsensus.app Other local minima identified on the PES for similar compounds include the chair conformer with an equatorial nitro group and a 2,5-twist conformer. researchgate.netjournal-vniispk.ruconsensus.app The relative energies of these conformers determine their population at a given temperature. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory have also identified chair (equatorial and axial) and twist conformers as minima on the PES. researchgate.net
Transition State Localization and Reaction Path Analysis
Identifying transition states on the potential energy surface is essential for understanding the dynamics of conformational interconversions. These first-order saddle points represent the energy barriers between different conformers.
For 5-bromo-5-nitro-1,3-dioxane, all transition states along the pathway of conformational transformations have been successfully located using quantum chemical methods. researchgate.netjournal-vniispk.ruconsensus.app Analysis of the reaction paths connecting the minima through these transition states provides a complete picture of the conformational isomerization process. For instance, the inversion of the chair conformer in 5-alkyl- and 5-phenyl-1,3-dioxanes was found to proceed through specific transition states, and the potential barriers for these processes were estimated. researchgate.net This information is crucial for determining the rates of interconversion between different conformations.
Computational Studies on Thermal Decomposition Mechanisms of Nitro-Dioxanes
Computational chemistry plays a vital role in elucidating the thermal decomposition mechanisms of nitro-dioxanes, providing insights into their stability and reactivity at elevated temperatures. These studies are particularly relevant for understanding the behavior of energetic materials.
The thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (with R = H, CH₃, and Br) has been investigated using various DFT functionals. usc.edu.coresearchgate.net The calculations suggest that the decomposition often proceeds through a one-stage reaction mechanism. researchgate.net The presence of substituent groups at the 5-position can significantly influence the reaction kinetics and thermodynamics. usc.edu.coresearchgate.net For example, a methyl group at this position was found to favor the decomposition reaction. researchgate.net
The initial step in the thermal decomposition of many nitroaromatic compounds is the homolysis of the C-NO₂ bond. dtic.mil For nitrocellulose, the rupture of the O-NO₂ bond is considered the initial step, leading to the release of NO₂. mdpi.com Computational studies on 5-nitro-5-R-1,3-dioxanes also analyze the bond-breaking and bond-forming processes during decomposition, often using tools like Wiberg bond indices to quantify the progress of the reaction. usc.edu.coresearchgate.net These theoretical investigations provide a molecular-level understanding of the complex chemical changes that occur during thermal decomposition.
Single-Stage Versus Two-Stage Decomposition Pathways
Computational studies have explored the mechanistic pathways of the thermal decomposition of 5-nitro-1,3-dioxane (B6597036) derivatives. For this compound, a single-stage decomposition mechanism is the primary focus of investigation. This is in contrast to the simpler 5-nitro-1,3-dioxane (where the substituent at the 5-position is hydrogen), for which both single-stage and two-stage reaction mechanisms have been proposed and studied. researchgate.net
The single-stage pathway for this compound involves a concerted process where multiple bonds are broken and formed in a single transition state. This mechanism is influenced by the presence of the substituent groups at the 5-position. researchgate.net The computational models suggest that the substitution pattern on the dioxane ring plays a crucial role in determining the preferred decomposition route. researchgate.net
Kinetic and Thermodynamic Parameters from Computational Models
The kinetics and thermodynamics of the thermal decomposition of this compound have been investigated using various density functional theory (DFT) methods, including M06-2X, MPWB1K, PBE0, and ωB97X-D, with the 6-311+G(d,p) basis set. researchgate.net These studies indicate that the presence of substituent groups at the 5-position of the 5-nitro-1,3-dioxane ring has a significant impact on the reaction's energetic profile. researchgate.net
Below is a summary of the types of data obtained from these computational models:
| Parameter | Description | Computational Finding |
| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | The presence of substituents at the 5-position influences this value. |
| Enthalpy of Reaction (ΔH) | The net change in heat content during the decomposition process. | The reaction energetics are more favorable in a DMSO solvent environment. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in free energy between the reactants and the transition state. | This parameter is affected by both the substituent groups and the solvent. |
| Rate Constants (k) | A measure of the reaction speed at different temperatures. | Calculated at various temperatures to understand the temperature dependence of the decomposition. |
Note: Specific numerical values are dependent on the computational method and basis set used in the calculations.
Wiberg Bond Indices for Bond Formation and Breaking Analysis
To gain a deeper understanding of the changes in electronic structure during the decomposition reaction, Wiberg bond indices have been calculated. researchgate.net This analysis provides a quantitative measure of the bond order between atoms, allowing researchers to track the progress of bond breaking and bond formation throughout the reaction pathway from reactant to transition state and finally to products. researchgate.net
For the decomposition of 5-nitro-1,3-dioxane derivatives, the analysis of Wiberg bond indices helps to elucidate the nature of the transition state and confirm the concerted or stepwise nature of the reaction mechanism. researchgate.net By examining the changes in bond indices for the key bonds involved in the reaction, a detailed picture of the electronic reorganization can be constructed.
| Bond | Analysis Focus | Implication from Wiberg Bond Indices |
| C-N (Nitro Group) | Breaking of the bond connecting the nitro group to the dioxane ring. | A significant decrease in the bond index at the transition state indicates the progress of C-N bond cleavage. |
| C-O (Dioxane Ring) | Potential ring-opening steps. | Changes in the C-O bond indices reveal the extent of ring strain and breaking during the reaction. |
| Newly Forming Bonds | Formation of new chemical bonds in the product molecules. | An increase in the bond indices between specific atoms in the transition state points towards the formation of new bonds. |
Solvation Models and Their Impact on Computational Results
The choice of a solvation model is critical for accurately predicting the behavior of chemical reactions in solution. For the computational investigation of this compound's decomposition, implicit solvation models are employed to account for the effect of the solvent without explicitly representing individual solvent molecules. researchgate.net This approach treats the solvent as a continuous medium with specific dielectric properties.
The study of 5-nitro-1,3-dioxane derivatives utilized a DMSO solvent environment, which was found to favor the decomposition reaction. researchgate.net This highlights the significant impact of the solvent on the reaction's thermodynamics and kinetics. Different implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the solvent effects and provide a more realistic description of the reaction in a condensed phase. The use of such models is crucial for obtaining results that can be meaningfully compared with experimental data, which are often collected in solution.
Theoretical Predictions of Electronic Structure and Reactivity
While direct computational studies on the electronic structure and reactivity of this compound are not extensively detailed in the public domain, insights can be drawn from theoretical investigations of structurally related compounds, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.
For this related molecule, computational studies have been used to determine various electronic parameters. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding a molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap, for instance, provides an indication of the molecule's chemical stability. A smaller gap generally suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to predict reactive sites for electrophilic and nucleophilic attack. The MEP map visualizes the charge distribution within the molecule, with different colors representing regions of varying electrostatic potential. This allows for the identification of electron-rich areas that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. These theoretical predictions are invaluable for understanding the intrinsic reactivity of the this compound scaffold.
Reaction Mechanisms and Chemical Reactivity of 2,2,5 Trimethyl 5 Nitro 1,3 Dioxane Systems
Reactivity of the Nitro Group in the 1,3-Dioxane (B1201747) Scaffold
The presence of the nitro group at a tertiary carbon within the 1,3-dioxane ring is a focal point of the molecule's reactivity. This electron-withdrawing group significantly influences the chemical character of the entire structure.
Nucleophilic Substitution Reactions (e.g., SRN1 Mechanism)
While direct studies on nucleophilic substitution of the nitro group in 2,2,5-trimethyl-5-nitro-1,3-dioxane are not extensively documented, the reactivity of analogous aliphatic nitro compounds suggests the potential for such transformations. One of the key mechanisms for the substitution of a nitro group on a tertiary carbon is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. rsc.orgnajah.eduresearchgate.net
The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the nitroalkane, forming a radical anion. This intermediate then expels the nitrite (B80452) ion (NO₂⁻) to generate a tertiary alkyl radical. The alkyl radical can then react with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the starting nitroalkane, propagating the chain.
For this compound, a plausible SRN1 reaction with a generic nucleophile (Nu⁻) would proceed as follows:
Initiation: (CH₃)₂(C₃H₄O₂)C-NO₂ + e⁻ → [(CH₃)₂(C₃H₄O₂)C-NO₂]⁻•
Propagation: [(CH₃)₂(C₃H₄O₂)C-NO₂]⁻• → (CH₃)₂(C₃H₄O₂)C• + NO₂⁻ (CH₃)₂(C₃H₄O₂)C• + Nu⁻ → [(CH₃)₂(C₃H₄O₂)C-Nu]⁻• [(CH₃)₂(C₃H₄O₂)C-Nu]⁻• + (CH₃)₂(C₃H₄O₂)C-NO₂ → (CH₃)₂(C₃H₄O₂)C-Nu + [(CH₃)₂(C₃H₄O₂)C-NO₂]⁻•
The feasibility of this reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the presence of radical initiators such as light. researchgate.net Thiolates are common nucleophiles in SRN1 reactions with aliphatic nitro compounds. najah.eduresearchgate.net
Reductive Transformations of the Nitro Group
The nitro group is readily susceptible to reduction, offering a pathway to a variety of other functional groups. The reduction of aliphatic nitro compounds can yield amines, hydroxylamines, or oximes, depending on the reducing agent and reaction conditions. wikipedia.orgcommonorganicchemistry.com
Reduction to Amines: A complete reduction of the nitro group in this compound would lead to the corresponding amine, 5-amino-2,2,5-trimethyl-1,3-dioxane. Common methods for the reduction of aliphatic nitro compounds to amines include:
Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C). commonorganicchemistry.com
Reduction with metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid. commonorganicchemistry.com
The use of lithium aluminum hydride (LiAlH₄) is also effective for reducing aliphatic nitro compounds to amines. commonorganicchemistry.com
Table 1: Common Reagents for the Reduction of Aliphatic Nitro Compounds to Amines
| Reagent | Conditions | Product |
| H₂/Pd/C | Varies | Amine |
| H₂/Raney Nickel | Varies | Amine |
| Fe/CH₃COOH | Reflux | Amine |
| Zn/HCl | Varies | Amine |
| LiAlH₄ | Ether or THF | Amine |
Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This can be achieved using milder reducing agents. For instance, diborane (B8814927) is known to reduce aliphatic nitro compounds to hydroxylamines. wikipedia.org Another method involves the use of zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org
Reduction to Oximes: The reduction of nitro compounds to oximes can be accomplished using metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org
Ring-Opening and Ring-Cleavage Reactions of 1,3-Dioxanes
The 1,3-dioxane ring, while generally stable, can undergo cleavage under specific conditions, particularly in the presence of acids or oxidizing agents.
Acid-Catalyzed Hydrolysis and Deprotection
1,3-Dioxanes are cyclic acetals and are therefore susceptible to hydrolysis under acidic conditions. thieme-connect.de This reaction is essentially the reverse of the acetal (B89532) formation and results in the cleavage of the C-O bonds of the dioxane ring, yielding the parent 1,3-diol and the corresponding ketone or aldehyde. For this compound, acid-catalyzed hydrolysis would yield 2-methyl-2-nitropropane-1,3-diol and acetone (B3395972).
The mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and deprotonation leads to the final products. The stability of 1,3-dioxanes to acidic hydrolysis can be influenced by substituents on the ring. thieme-connect.de
Oxidative Cleavage Reactions
While the 1,3-dioxane ring is generally resistant to many oxidizing agents, certain potent reagents can induce its cleavage. organic-chemistry.org For instance, treatment of some acetals with ozone or potassium permanganate (B83412) under harsh conditions can lead to oxidative cleavage. masterorganicchemistry.com In some specific cases, enzymatic oxidation can also lead to the cleavage of the 1,3-dioxane ring, converting the acetal into an ester. nih.gov
Reactions at the Acetal Carbon (C2) and other Ring Positions
The C2 carbon of the 1,3-dioxane ring, being an acetal carbon, is a site of potential reactivity. While the gem-dimethyl groups at this position in this compound provide steric hindrance, reactions at this center are, in principle, possible.
Table 2: Summary of Potential Reactions of this compound
| Reaction Type | Functional Group Involved | Potential Products |
| Nucleophilic Substitution | Nitro group | Substituted 1,3-dioxane |
| Reduction | Nitro group | 5-Amino-1,3-dioxane, 5-Hydroxylamino-1,3-dioxane, Oxime |
| Acid-Catalyzed Hydrolysis | 1,3-Dioxane ring | 2-Methyl-2-nitropropane-1,3-diol, Acetone |
| Oxidative Cleavage | 1,3-Dioxane ring | Various oxidation products |
Thermal Stability and Decomposition Pathways of Nitro-Dioxanes
The thermal stability and decomposition of 5-nitro-1,3-dioxane (B6597036) derivatives, including those with a 5-methyl substituent akin to this compound, have been the subject of computational studies to elucidate their reaction mechanisms. These investigations reveal the critical role of substituents at the 5-position and the reaction medium on the decomposition process.
A computational study utilizing Density Functional Theory (DFT) methods (M06-2X, MPWB1K, PBE0, and ωB97X-D functionals with a 6-311+G(d,p) basis set) has provided significant insights into the thermal decomposition of 5-nitro-5-R-1,3-dioxanes, where R can be hydrogen, bromine, or a methyl group. google.comorgsyn.org The study indicates that the decomposition is favored when substituent groups are present at the 5-position. orgsyn.org
Formation of Nitrous Acid and Nitrogen Oxides
The thermal decomposition of 5-nitro-5-R-1,3-dioxanes is proposed to proceed through a one-stage mechanism. orgsyn.org This pathway involves the formation of a transition state leading to the elimination of nitrous acid (HNO2). orgsyn.org The presence of a methyl group at the 5-position, as in the case of this compound, facilitates this process. The nitrous acid formed can subsequently decompose or react further to produce various nitrogen oxides (NOx).
The decomposition reaction is influenced by the solvent environment. Studies have shown that the reaction is favored when carried out in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) compared to the gas phase. orgsyn.org
Influence of Substituents on Decomposition Rates
Substituents at the 5-position of the 1,3-dioxane ring have a marked effect on the rate of thermal decomposition. The computational studies indicate that the presence of a substituent, such as a methyl group, lowers the activation energy for the decomposition process, thereby increasing the reaction rate compared to the unsubstituted 5-nitro-1,3-dioxane. orgsyn.org
The stability of the 5-nitro-5-R-1,3-dioxane molecules is also influenced by the nature of the substituent. The energetic components of the molecules are altered by the substituent, which in turn affects their thermal stability. orgsyn.org For instance, the introduction of a methyl group at the 5-position contributes to a more facile decomposition.
Table 1: Computational Data on the Thermal Decomposition of 5-nitro-5-R-1,3-dioxanes (Note: This table is a representative summary based on the findings of the computational study. orgsyn.org Specific values for this compound were not explicitly detailed in the abstract, but the trends for the 5-methyl substituted compound are presented.)
| Substituent (R) at C5 | Relative Decomposition Rate | Influence on Stability |
| H | Baseline | Higher relative stability |
| CH₃ | Increased | Lower relative stability, favors decomposition |
| Br | Increased | Lower relative stability, favors decomposition |
Mechanism of Action in Specific Organic Transformations (e.g., when used as a reagent)
A comprehensive search of scientific literature reveals a notable absence of studies detailing the use of this compound as a reagent in specific organic transformations. While the broader class of nitro compounds is extensively used in organic synthesis, the specific applications and mechanistic pathways for this compound in this context are not well-documented.
For comparison, related compounds such as 5-bromo-5-nitro-1,3-dioxane (B1667936) are known for their antimicrobial properties. wikipedia.org The mechanism of action in that context is attributed to the inhibition of enzyme activity in bacteria through the oxidation of thiol groups. wikipedia.org However, this is a biochemical mechanism and does not describe its role as a reagent in a synthetic organic reaction.
Given the lack of available data, the mechanism of action for this compound in specific organic transformations remains an area that requires further investigation.
Applications in Advanced Organic Synthesis and Materials Chemistry
2,2,5-Trimethyl-5-nitro-1,3-Dioxane as a Versatile Synthetic Intermediate
The strategic placement of the nitro group and the methyl substituents on the 1,3-dioxane (B1201747) core makes this compound a potent starting material. The nitro group, in particular, can be transformed into a variety of other functional groups, unlocking pathways to diverse and complex molecular targets.
The 5-nitro-1,3-dioxane (B6597036) framework is a key precursor in the synthesis of 1,3-dioxane-5-ones. These ketones are, in turn, valuable intermediates for producing dihydroxyacetone (DHA) and the amino alcohol serinol (2-amino-1,3-propanediol), along with its analogues. mdpi.com The general synthetic strategy involves the transformation of the nitro group at the C5 position into a carbonyl group to form the 1,3-dioxane-5-one. Subsequent deprotection (hydrolysis) of this cyclic ketal yields DHA. mdpi.com
For the synthesis of serinol analogues, the nitro group of a 5-nitro-1,3-dioxane is reduced to a primary amine, typically through catalytic hydrogenation. This reaction yields a 5-amino-1,3-dioxane derivative. Acid-catalyzed hydrolysis of this amino-dioxane then cleaves the acetal (B89532) and liberates the serinol analogue. This pathway has been established as a viable method for producing serinol from 5-nitro-1,3-dioxane precursors. thieme-connect.deorganic-chemistry.org
Table 1: Synthetic Pathway from 5-Nitro-1,3-Dioxane Derivatives
| Starting Material | Key Intermediate(s) | Final Product |
|---|---|---|
| 5-Nitro-1,3-Dioxane Derivative | 1,3-Dioxane-5-one | Dihydroxyacetone (DHA) |
| 5-Nitro-1,3-Dioxane Derivative | 5-Amino-1,3-Dioxane | Serinol / Serinol Analogue |
The structural rigidity and functional handles of the 5-nitro-1,3-dioxane core make it an excellent building block for more complex architectural motifs, such as spirocyclic compounds. A notable application involves the synthesis of spirocyclic nitroxyl (B88944) radicals (SNRs). In one approach, a 2,2-dimethyl-5-nitro-1,3-dioxane, synthesized from 2-bromo-2-nitropropane-1,3-diol, serves as a key starting material. mdpi.com This dioxane derivative is transformed through sequential Michael and Grignard additions into an intermediate nitrone, which then leads to spiro-fused nitroxides of the PROXYL type. mdpi.com The 1,3-dioxane moiety is retained in the final spirocyclic structure, highlighting its role as a foundational component of the ring system. mdpi.com
Role as a Protecting Group in Multi-Step Syntheses
The 1,3-dioxane ring is a widely recognized protecting group in organic synthesis, valued for its stability and the relatively mild conditions required for its removal. google.comwikipedia.org Its formation serves to mask carbonyl functionalities and 1,3-diol systems, preventing them from reacting while other parts of a molecule are being modified.
The synthesis of this compound itself exemplifies the protection of a carbonyl compound. It can be formed through the acid-catalyzed reaction of a suitable 2-substituted-2-nitro-1,3-propanediol with acetone (B3395972). In this reaction, the carbonyl group of acetone is converted into a ketal, effectively protecting it from nucleophiles and bases. wikipedia.org This strategy is a standard transformation in organic synthesis for the temporary masking of aldehydes and ketones. google.com
Simultaneously with the protection of the carbonyl group, the formation of the 1,3-dioxane ring protects the two hydroxyl groups of the 1,3-diol. wikipedia.org For instance, in the synthesis of this compound, the hydroxyl groups of the parent nitro-diol are incorporated into the stable cyclic acetal structure. This prevents them from undergoing unwanted reactions such as oxidation or acylation during subsequent synthetic steps. The deprotection is typically achieved through acid-catalyzed hydrolysis, which regenerates both the diol and the carbonyl compound. wikipedia.org
A key advantage of the 1,3-dioxane protecting group is its robustness under a range of reaction conditions, which allows for broad synthetic utility.
Table 2: Stability Profile of the 1,3-Dioxane Ring
| Condition | Stability of 1,3-Dioxane Ring | Notes |
|---|---|---|
| Basic | Generally stable | Resistant to strong bases and most nucleophiles. google.comwikipedia.org Some related compounds like 5-bromo-5-nitro-1,3-dioxane (B1667936) show excellent stability in a pH range of 5.0 to 9.0. |
| Reductive | Stable | The ring is stable to many reducing agents, including those used for catalytic hydrogenation of other functional groups like nitro groups. google.com This allows for selective reduction of the C5-nitro group while the dioxane remains intact. |
| Oxidative | Stable to mild reagents | The dioxane ring is generally stable to mild oxidizing agents like PCC or PDC. wikipedia.org However, it can be cleaved by strong oxidizing agents, particularly in the presence of Lewis acids. wikipedia.org |
| Acidic | Labile | The protecting group is readily removed by treatment with aqueous acid or via acid-catalyzed transacetalization. google.comwikipedia.org |
Utilization of Related Meldrum's Acid Derivatives (e.g., 2,2,5-Trimethyl-1,3-dioxane-4,6-dione)
2,2,5-Trimethyl-1,3-dioxane-4,6-dione, a methylated derivative of Meldrum's acid, is a versatile reagent in organic synthesis. chemicalbook.comsigmaaldrich.com Its utility stems from its unique structural and electronic properties.
Meldrum's acid and its derivatives are notable for their high acidity. wikipedia.orgblogspot.com The pKa of Meldrum's acid is approximately 4.97, making it unusually acidic for a carbon acid. wikipedia.orgblogspot.com This acidity is attributed to the rigid cyclic structure which, upon deprotonation, allows for significant delocalization of the negative charge onto the two carbonyl groups. wikipedia.orgacs.org The conformation of the ring constrains the α-proton's C-H bond in a way that destabilizes it, facilitating its removal. wikipedia.orgblogspot.com This high acidity makes these compounds excellent nucleophiles in a variety of chemical transformations. wikipedia.org
The acidity allows for easy alkylation and acylation at the C-5 position. blogspot.com This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. wikipedia.org
The acidic nature of Meldrum's acid derivatives allows them to act as both a proton source and a potent nucleophile in multi-component reactions (MCRs). uniroma1.itresearchgate.net MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. uniroma1.itresearchgate.net
One of the most common applications is in Knoevenagel condensations, where the active methylene (B1212753) group of the Meldrum's acid derivative reacts with aldehydes and ketones. uitm.edu.my This reaction is often the initial step in a domino sequence, leading to the formation of complex heterocyclic systems. uniroma1.it For instance, the Knoevenagel adduct can act as a hetero-diene in subsequent Diels-Alder reactions. uniroma1.it The versatility of Meldrum's acid in these reactions makes it a valuable tool for generating molecular diversity in combinatorial chemistry. uniroma1.itresearchgate.net
Acyl derivatives of Meldrum's acid are important precursors for generating highly reactive ketene (B1206846) intermediates. wikipedia.orgresearchgate.net Upon heating, these acyl derivatives undergo thermal decomposition, releasing acetone and carbon dioxide to form a ketene. wikipedia.orgblogspot.comnih.gov These ketenes are powerful electrophiles that can be trapped with various nucleophiles.
This reactivity is exploited in the synthesis of amidoesters. The alkylated or acylated Meldrum's acid derivatives can be reacted with alcohols or amines. wikipedia.org For example, heating an acyl Meldrum's acid in the presence of an alcohol leads to an ester exchange and decarboxylation, yielding β-keto esters. wikipedia.orgorgsyn.org Similarly, reactions with amines can produce amides. These transformations provide efficient routes to a wide range of esters and amides, which are important functional groups in many biologically active molecules. wikipedia.orgresearchgate.net
Construction of Complex Molecular Architectures and Dendrimer Precursors
The unique reactivity of the 1,3-dioxane framework is also harnessed in the construction of intricate molecular structures, including dendrimers. Dendrimers are highly branched, monodisperse polymers with a well-defined three-dimensional structure.
Research has shown that derivatives such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and its corresponding anhydride (B1165640) are effective precursors for the synthesis of dendrimers. nih.gov The synthesis of polyester-based dendrimers often relies on a protected monomer. The isopropylidene group (the 2,2-dimethyl-1,3-dioxane (B13969650) moiety) serves as a protecting group for diols, which can be deprotected under specific conditions to reveal hydroxyl groups for further branching. nih.gov This iterative process of protection and deprotection allows for the controlled, generational growth of the dendrimer. nih.gov While not directly documented for this compound, the use of its carboxylic acid analogue as a dendrimer precursor suggests that other functionalized 2,2,5-trimethyl-1,3-dioxanes could also serve as valuable building blocks in materials science. nih.gov
Interactive Data Table: Properties of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₄ | sigmaaldrich.comnih.govnih.govsigmaaldrich.com |
| Molecular Weight | 158.15 g/mol | sigmaaldrich.comnih.govsigmaaldrich.com |
| Melting Point | 111-114 °C | nih.govsigmaaldrich.com |
| Appearance | White to slightly pink crystalline powder | chemicalbook.com |
| IUPAC Name | 2,2,5-trimethyl-1,3-dioxane-4,6-dione | nih.gov |
| Synonyms | Methyl Meldrum's acid, Isopropylidene methylmalonate | sigmaaldrich.com |
Conclusion and Future Directions in Research on 2,2,5 Trimethyl 5 Nitro 1,3 Dioxane
Synthesis and Mechanistic Understanding
The synthesis of 2,2,5-trimethyl-5-nitro-1,3-dioxane, while not explicitly detailed in dedicated literature, can be logically inferred from established methods for preparing 1,3-dioxanes. wikipedia.org The primary route involves the acid-catalyzed condensation of a 1,3-diol with a ketone or aldehyde. For the target molecule, the key precursors are 2-methyl-2-nitropropane-1,3-diol and acetone (B3395972).
The synthesis of 2-methyl-2-nitropropane-1,3-diol itself can be achieved through a multi-step process starting from nitroethane and formaldehyde. researchgate.net This process typically involves condensation, sulfonation, and azido-substitution, followed by subsequent transformations to yield the desired diol. researchgate.net An alternative approach involves the reaction of nitromethane (B149229) and paraformaldehyde to produce the sodium salt of 2-nitro-1,3-propanediol, which could then be methylated. google.com
Once the precursor diol is obtained, its reaction with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would lead to the formation of the this compound ring system. The mechanism involves the protonation of the acetone carbonyl group, followed by nucleophilic attack by the hydroxyl groups of the diol, and subsequent dehydration to form the cyclic acetal (B89532).
Future research should focus on optimizing this synthetic route, investigating various catalysts, and thoroughly characterizing the reaction kinetics and thermodynamics. Understanding the mechanism of its thermal decomposition is also crucial. Computational studies on related 5-nitro-5-R-1,3-dioxanes (where R=H, Br, CH₃) indicate that the substituent at the C5 position significantly influences the decomposition pathway and reaction rate, with the methyl group favoring the reaction. researchgate.netusc.edu.co Similar mechanistic studies on this compound would provide valuable insights into its stability and reactivity under different conditions. researchgate.net
Conformational Analysis and its Implications for Reactivity
The stereochemistry of the 1,3-dioxane (B1201747) ring is a critical determinant of its physical properties and chemical reactivity. Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric and torsional strain. utdallas.edu For this compound, the gem-dimethyl group at the C2 position effectively locks the ring and restricts its conformational flexibility.
The key conformational question revolves around the orientation of the substituents at the C5 position—the methyl and nitro groups. Quantum-chemical studies on 5-substituted 1,3-dioxanes have shown that the relative energies of axial and equatorial conformers can be determined and have a profound impact on reactivity. researchgate.net In the case of the target molecule, there will be an equilibrium between two chair conformers, one with an axial nitro group and an equatorial methyl group, and the other with an equatorial nitro group and an axial methyl group.
The steric bulk and electronic effects of the nitro and methyl groups will dictate the position of this equilibrium. This conformational preference is not trivial; it directly influences the molecule's reactivity. For instance, the accessibility of the nitro group for reduction or other transformations will depend on its steric environment, which is determined by its axial or equatorial position. Future research, combining NMR spectroscopy and computational modeling, is essential to precisely determine the conformational energies and the rotational barriers, thereby providing a clear picture of the molecule's three-dimensional structure and its implications for reactivity. researchgate.netnih.gov
Expanding the Scope of Synthetic Utility
The synthetic potential of this compound lies in the versatile reactivity of its functional groups. The dioxane moiety serves as a stable protecting group for the 1,3-diol, which can be deprotected under acidic conditions when desired. The true synthetic utility, however, stems from the nitro group.
The nitro group can be transformed into a wide array of other functional groups. For instance:
Reduction to an Amine: The reduction of the nitro group to a primary amine would yield 5-amino-2,2,5-trimethyl-1,3-dioxane, a valuable building block for synthesizing novel ligands, pharmaceuticals, or materials.
Nef Reaction: Under basic conditions, the nitro group can be converted into a carbonyl group, yielding 2,2,5-trimethyl-1,3-dioxan-5-one.
Denitration: Radical denitration reactions could introduce other substituents at the C5 position.
Nitronate Formation: The nitro group can be converted to a nitronate anion, which can then participate in various C-C bond-forming reactions or cycloadditions. Transformation into a nitrone followed by 1,3-dipolar cycloaddition is a powerful method for synthesizing complex heterocyclic compounds. rsc.orgmdpi.com
Furthermore, various derivatives of 5-nitro-1,3-dioxane (B6597036) have been synthesized and evaluated for their antimicrobial activity. nih.gov Research has shown that substitution at both the C2 and C5 positions plays a crucial role in determining the biological efficacy. nih.gov This suggests that this compound could serve as a lead compound or an intermediate in the development of new antimicrobial agents.
Emerging Applications in Novel Chemical Transformations
Beyond its use as a synthetic intermediate, this compound and its derivatives could find applications in novel chemical transformations. The presence of a nitro group suggests potential use in high-energy materials research, as nitro-containing compounds are often key components of energetic materials. nih.gov
The ability of the nitro group to act as an electron-withdrawing group can also be exploited. It can activate adjacent C-H bonds or influence the reactivity of the dioxane ring itself. The compound could be explored as a precursor for spin-trapping agents, similar to other phosphorylated nitrones, which are used to detect and identify transient free radicals. mdpi.com
The antimicrobial properties of related 5-nitro-1,3-dioxanes, such as 5-bromo-5-nitro-1,3-dioxane (B1667936) , are well-documented. nih.govsigmaaldrich.comcymitquimica.com These compounds exhibit a broad spectrum of activity against various microorganisms. nih.gov The specific substitution pattern of this compound makes it a candidate for similar biological evaluation, potentially leading to the discovery of new preservatives or therapeutic agents.
Computational Chemistry as a Predictive Tool for Future Research
Given the limited experimental data available for this compound, computational chemistry stands as an indispensable tool for guiding future research. Density Functional Theory (DFT) and other quantum-chemical methods can provide deep insights into various aspects of the molecule. researchgate.netusc.edu.co
Key areas where computational modeling will be pivotal include:
Predicting Reaction Mechanisms: As demonstrated in studies of related compounds, computational modeling can elucidate reaction pathways, identify transition states, and calculate activation energies for synthesis and decomposition reactions. researchgate.netusc.edu.co
Conformational Analysis: Calculating the potential energy surface can accurately predict the most stable conformers, the energy barriers between them, and the equilibrium populations. researchgate.net This is fundamental to understanding reactivity. utdallas.edu
Electronic Properties: Calculations of properties like the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can identify the most reactive sites within the molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur.
Spectroscopic Prediction: Theoretical calculations of NMR, IR, and Raman spectra can aid in the characterization and identification of the compound and its reaction products.
A computational study on the thermal decomposition of 5-methyl-5-nitro-1,3-dioxane (B73799) has already provided a framework for such investigations. researchgate.net Applying these methods to the 2,2-dimethyl substituted version would allow for a direct comparison and a deeper understanding of how the gem-dimethyl group at C2 influences stability and reactivity, thereby accelerating experimental discovery and application.
Table of Predicted Conformational Data for this compound This table is predictive and based on computational studies of analogous compounds.
| Conformer | C5-Nitro Group Orientation | C5-Methyl Group Orientation | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|---|
| Chair 1 | Axial | Equatorial | 0.00 (most stable) | ~70-80% |
| Chair 2 | Equatorial | Axial | ~0.8 - 1.2 | ~20-30% |
| 2,5-Twist | - | - | > 4.0 | <1% |
Q & A
Q. What are the most reliable synthetic routes for 2,2,5-trimethyl-5-nitro-1,3-dioxane, and how can its purity be validated?
The synthesis typically involves nitration of 2,2,5-trimethyl-1,3-dioxane precursors under controlled conditions. Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires a combination of techniques:
- HPLC with UV detection using a C18 column (e.g., 70:30 methanol-water mobile phase) to quantify impurities below 0.5% .
- X-ray crystallography (e.g., SHELX refinement) to confirm molecular geometry and hydrogen-bonding networks, as demonstrated in related dioxane derivatives .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, with chemical shifts for methyl groups typically appearing at δ 1.2–1.5 ppm and nitro groups influencing ring proton shifts .
Q. How can this compound be distinguished from structurally similar compounds in analytical workflows?
Key discriminators include:
- Vibrational spectroscopy : The nitro group (NO₂) exhibits asymmetric stretching at ~1540 cm⁻¹ and symmetric stretching at ~1370 cm⁻¹ in IR spectra.
- Mass spectrometry : A molecular ion peak at m/z 189 (C₈H₁₃NO₄⁺) is characteristic, with fragmentation patterns showing loss of NO₂ (46 amu) .
- Crystallographic parameters : Compare unit cell dimensions (e.g., triclinic P1 symmetry, a = 10.355 Å, b = 11.928 Å) against databases like the Cambridge Structural Database .
Advanced Research Questions
Q. What computational methods are suitable for modeling the thermal decomposition mechanism of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts decomposition pathways:
- Single-stage mechanism : Dominates with a free energy barrier of ~204 kJ·mol⁻¹, involving simultaneous C–O bond cleavage and nitro group rearrangement .
- Solvent effects : Polar solvents like DMSO lower the barrier by 15–20 kJ·mol⁻¹ via stabilization of transition states. MD simulations can model solvation dynamics .
- Kinetic isotope effects : Deuterated analogs (e.g., CD₃ substitutions) help validate proposed mechanisms experimentally .
Q. How do substituents influence the stability and reactivity of nitro-dioxane derivatives in solution?
Substituent effects are quantified via:
- Hammett correlations : Electron-withdrawing groups (e.g., NO₂) increase ring strain, reducing thermal stability.
- Solvent stabilization : DMSO enhances decomposition rates of methyl-substituted derivatives by >80x, whereas bromo-substituted analogs show negligible solvent effects .
- Steric hindrance : Bulky substituents at C5 (e.g., trifluoromethyl) alter dihedral angles (O–C–C–O), destabilizing chair conformations and increasing reactivity .
Q. What strategies resolve contradictions in crystallographic data for nitro-dioxane derivatives?
Discrepancies arise from disordered atoms or twinning. Solutions include:
- High-resolution data collection : Use synchrotron radiation (λ = 0.7 Å) to improve signal-to-noise ratios.
- SHELXL refinement : Apply restraints for anisotropic displacement parameters and validate with R-factor convergence (<5% for R₁) .
- Hydrogen-bonding analysis : Identify key interactions (e.g., C–H···O distances of 2.4–2.7 Å) to confirm molecular packing .
Q. How can this compound serve as a precursor for functionalized polymers?
The nitro group enables post-polymerization modifications:
- Radical polymerization : Initiate with AIBN at 70°C to form poly(dioxane) backbones.
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, enabling crosslinking or bioconjugation .
- Thermogravimetric analysis (TGA) : Monitor decomposition onset temperatures (~200°C) to assess thermal stability for material applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
